molecular formula C9H18O2Si B193374 Methyl 3-(trimethylsilyl)-4-pentenoate CAS No. 185411-12-5

Methyl 3-(trimethylsilyl)-4-pentenoate

Cat. No.: B193374
CAS No.: 185411-12-5
M. Wt: 186.32 g/mol
InChI Key: DJXDHDYQDMVTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(trimethylsilyl)-4-pentenoate: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentenoate ester. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical inertness, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(trimethylsilyl)-4-pentenoate can be synthesized through several methods. One common approach involves the reaction of 3-pentenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester with high efficiency. Another method involves the use of trimethylsilyl trifluoromethanesulfonate as a silylating agent, which reacts with 3-pentenoic acid methyl ester to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale silylation reactions. These processes are optimized for high yield and purity, utilizing automated systems and continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trimethylsilyl)-4-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides and nucleophiles are employed under conditions that favor substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(trimethylsilyl)-4-pentenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is utilized in the development of drug candidates and as a reagent in medicinal chemistry.

    Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials science.

Mechanism of Action

The mechanism by which methyl 3-(trimethylsilyl)-4-pentenoate exerts its effects involves the reactivity of the trimethylsilyl group. This group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. The trimethylsilyl group can be selectively removed under specific conditions, revealing the reactive site for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-(trimethylsilyl)-2-pentenoate
  • Methyl 3-(trimethylsilyl)-5-pentenoate
  • Methyl 3-(trimethylsilyl)-4-butenoate

Uniqueness: Methyl 3-(trimethylsilyl)-4-pentenoate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. The position of the trimethylsilyl group and the pentenoate ester influences its chemical behavior, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3-trimethylsilylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXDHDYQDMVTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392005
Record name Methyl 3-(trimethylsilyl)-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185411-12-5
Record name Methyl 3-(trimethylsilyl)-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(trimethylsilyl)-4-pentenoate
Reactant of Route 2
Methyl 3-(trimethylsilyl)-4-pentenoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(trimethylsilyl)-4-pentenoate
Reactant of Route 4
Methyl 3-(trimethylsilyl)-4-pentenoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(trimethylsilyl)-4-pentenoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(trimethylsilyl)-4-pentenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.